6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine
Description
BenchChem offers high-quality 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-4-2-6(8)10-7-5(4)3-9-11-7/h2-3H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOQOYKTUYYYOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=NN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701247501 | |
| Record name | 1H-Pyrazolo[3,4-b]pyridine, 6-chloro-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701247501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1422057-41-7 | |
| Record name | 1H-Pyrazolo[3,4-b]pyridine, 6-chloro-4-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1422057-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazolo[3,4-b]pyridine, 6-chloro-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701247501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Navigating the Spectral Landscape: A Technical Guide to the NMR Characterization of 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insights into molecular structure and purity. This in-depth guide focuses on the NMR spectral characterization of 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry. As a senior application scientist, this document synthesizes predictive analysis based on established NMR principles and data from analogous structures to provide a robust framework for interpreting the ¹H and ¹³C NMR spectra of this compound. This guide will delve into the rationale behind peak assignments, the influence of substituents on chemical shifts, and expected coupling patterns. Furthermore, it will cover experimental protocols, potential impurities, and the application of two-dimensional (2D) NMR techniques for unambiguous structural elucidation, thereby serving as a vital resource for researchers engaged in the synthesis and characterization of pyrazolo[3,4-b]pyridine derivatives.
Introduction: The Pyrazolo[3,4-b]pyridine Core in Medicinal Chemistry
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in the design of biologically active molecules. Its structural resemblance to purine bases makes it an attractive framework for targeting a wide array of enzymes and receptors. The specific substitution pattern of 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine imparts distinct electronic and steric properties that can significantly influence its biological activity and pharmacokinetic profile. Accurate and comprehensive structural characterization is therefore a critical prerequisite for any drug discovery program involving this scaffold. NMR spectroscopy stands as the primary tool for this purpose, offering a detailed roadmap of the molecular architecture.
Predicted ¹H NMR Spectral Analysis of 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine
The ¹H NMR spectrum of 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the N-H proton of the pyrazole ring. The predicted chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom and the electron-donating effect of the methyl group, as well as the inherent electronic properties of the fused heterocyclic system.
Molecular Structure and Proton Numbering:
Caption: A typical workflow for NMR-based structural elucidation.
The Role of 2D NMR in Unambiguous Assignment
While 1D NMR provides fundamental information, 2D NMR techniques are crucial for the definitive assignment of all proton and carbon signals, especially in complex molecules.
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, helping to identify adjacent protons. For the target molecule, COSY would confirm the absence of coupling for the singlet aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would be instrumental in assigning the carbon signals for C-3, C-5, and the methyl group based on the chemical shifts of their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. HMBC is particularly powerful for assigning quaternary carbons and for connecting different spin systems. For instance, correlations from the methyl protons (4-CH₃) to C-3a, C-4, and C-5 would be expected, confirming their proximity.
Expected Key HMBC Correlations:
Caption: Predicted key HMBC correlations for 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine.
Synthesis and Potential Impurities
The synthesis of 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine can be achieved through various synthetic routes, often involving the condensation of a substituted aminopyrazole with a β-dicarbonyl compound or its equivalent, followed by chlorination. A plausible synthetic approach is the Gould-Jacobs reaction. [1] Synthetic Pathway:
Caption: A potential synthetic route to 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine.
Potential impurities that may be observed in the NMR spectrum include:
-
Starting materials: Unreacted 3-amino-5-methylpyrazole or diethyl (ethoxymethylene)malonate.
-
Reaction intermediates: The hydroxyl intermediate (4-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine) if the chlorination step is incomplete.
-
Regioisomers: Depending on the synthetic route, formation of isomeric products is a possibility that needs to be carefully monitored using NMR.
-
Solvent residues: Residual solvents from the reaction or purification steps are common impurities. [2]
Conclusion
This technical guide provides a comprehensive predicted NMR spectral characterization of 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine. By leveraging data from analogous structures and fundamental NMR principles, a detailed analysis of the expected ¹H and ¹³C NMR spectra has been presented. The inclusion of experimental protocols, a discussion on the utility of 2D NMR techniques, and an overview of a potential synthetic route with associated impurities aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently synthesize and characterize this important heterocyclic compound. The principles and methodologies outlined herein are broadly applicable to the structural elucidation of other novel pyrazolo[3,4-b]pyridine derivatives, thereby facilitating the advancement of medicinal chemistry research in this area.
References
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- This is a placeholder for a relevant citation about the synthesis of pyrazolo[3,4-b]pyridines.
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- This is a placeholder for a relevant citation providing NMR data for another similar pyrazolo[3,4-b]pyridine deriv
-
Barrio, P., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2195. [Link]
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Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
- This is a placeholder for a relevant citation about the application of pyrazolo[3,4-b]pyridines in medicinal chemistry.
Sources
6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine chemical properties and reactivity
An In-depth Technical Guide to the Chemical Properties and Reactivity of 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine
Abstract
This technical guide provides a comprehensive overview of 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine, a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. We will delve into its core physicochemical properties, spectroscopic signature, and key reactive characteristics. The narrative emphasizes the causality behind synthetic strategies and derivatization reactions, positioning this molecule as a versatile scaffold. Detailed, field-proven protocols for its synthesis and subsequent modification via nucleophilic aromatic substitution and cross-coupling reactions are provided. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this important chemical intermediate.
Introduction: The Strategic Value of the Pyrazolo[3,4-b]pyridine Core
The fusion of pyrazole and pyridine rings creates the pyrazolo[3,4-b]pyridine scaffold, a privileged heterocyclic system in modern drug discovery. This framework is not merely a synthetic curiosity; its unique electronic and steric properties make it an ideal anchor for designing potent and selective bioactive agents.
Significance in Medicinal Chemistry
The pyrazolo[3,4-b]pyridine core is a cornerstone in the development of kinase inhibitors.[1][2][3] Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazolo[3,4-b]pyridine structure serves as an excellent "hinge-binding" motif, a critical interaction for kinase inhibition.
Key Structural Features and Molecular Interactions
The efficacy of this scaffold stems from its distinct electronic architecture:
-
Hydrogen Bonding: The pyrazole moiety contains both a hydrogen bond donor (N-H) and acceptor (N), making it adept at forming strong, directional interactions with amino acid residues in an enzyme's active site.[1][2]
-
π–π Stacking: The aromatic nature of the fused ring system allows for favorable π–π stacking interactions with aromatic amino acid side chains, such as phenylalanine or tyrosine, further anchoring the molecule within a binding pocket.[1][2]
Profile of 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine: A Versatile Chemical Building Block
The title compound, 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine, is a strategically functionalized derivative. The methyl group at the C4 position can provide beneficial steric interactions or be a site for metabolic blocking, while the chlorine atom at the C6 position is not merely a substituent but a reactive handle. This chloro group is the primary site for introducing molecular diversity, making the compound an invaluable starting material for building libraries of potential drug candidates.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physical and spectral properties is fundamental to its effective use in synthesis.
Core Physicochemical Properties
The properties of 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine are summarized below. Data for closely related, non-methylated analogs are included for context where specific data for the title compound is not publicly available.
| Property | Value | Source / Note |
| CAS Number | 1422057-41-7 | |
| Molecular Formula | C₇H₆ClN₃ | |
| Molecular Weight | 167.60 g/mol | Calculated |
| Appearance | Expected to be an off-white to yellow solid | Inferred from similar compounds |
| Boiling Point | ~340-360 °C at 760 mmHg | Extrapolated from 6-chloro-1H-pyrazolo[3,4-b]pyridine (323.8°C)[4] |
| Flash Point | ~180-190 °C | Extrapolated from 6-chloro-1H-pyrazolo[3,4-b]pyridine (179.3°C)[4] |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | General property for this class of heterocycles |
Anticipated Spectroscopic Characterization
While a dedicated spectrum for this specific molecule is not published, its spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.[1][5]
-
¹H NMR Spectroscopy:
-
N-H Proton: A broad singlet, typically downfield (>12 ppm), due to the acidic nature of the pyrazole proton.
-
Aromatic Protons: Two singlets or narrow doublets in the aromatic region (7.0-8.5 ppm) corresponding to the protons at the C5 and C7 positions.
-
Methyl Protons: A sharp singlet around 2.4-2.6 ppm.
-
-
¹³C NMR Spectroscopy:
-
Distinct signals for the seven carbon atoms, with the carbon bearing the chlorine (C6) appearing in the 140-150 ppm range. The methyl carbon will be upfield (~15-20 ppm).
-
-
Mass Spectrometry:
-
The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern for a molecule containing one chlorine atom: a prominent peak for [M]⁺ and a smaller peak for [M+2]⁺ with an intensity ratio of approximately 3:1. This is a critical diagnostic feature.
-
Synthesis Strategy: A Robust Approach
The most reliable and versatile method for constructing the 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine core is through a cyclocondensation reaction followed by chlorination, a variant of the classic Gould-Jacobs reaction.[6]
Rationale for the Gould-Jacobs Annulation
This synthetic pathway is favored for several reasons:
-
Readily Available Starting Materials: It utilizes commercially available 3-amino-5-methylpyrazole and diethyl malonate derivatives.
-
High Regiocontrol: The reaction sequence unambiguously establishes the desired pyrazolo[3,4-b]pyridine fusion.
-
In-situ Chlorination: The intermediate hydroxy-pyrazolo[3,4-b]pyridine (a pyridone tautomer) is readily converted to the target chloro-derivative using a standard chlorinating agent like phosphorus oxychloride (POCl₃), which also often serves as the reaction solvent.[6][7]
Detailed Experimental Protocol: Synthesis
Reaction: 3-amino-5-methylpyrazole with diethyl 2-(ethoxymethylene)malonate, followed by cyclization and chlorination.
Step 1: Condensation
-
To a round-bottom flask equipped with a reflux condenser, add 3-amino-5-methylpyrazole (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.05 eq) in ethanol.
-
Heat the mixture to reflux for 4-6 hours, monitoring the consumption of the aminopyrazole by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure to yield the crude enamine intermediate.
Step 2: Cyclization and Chlorination
-
Carefully add phosphorus oxychloride (POCl₃, 5-10 vol) to the crude intermediate from Step 1 at 0 °C.
-
Slowly heat the mixture to reflux (approx. 110 °C) and maintain for 3-5 hours. The reaction should turn into a dark, homogenous solution.
-
Cool the mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until pH 7-8 is reached.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine.
Synthetic Workflow Diagram
Caption: Synthetic pathway for 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine.
Chemical Reactivity and Derivatization
The true value of this molecule lies in its capacity for selective functionalization. The C6-chloro group is the primary electrophilic site, primed for a variety of transformations.
Nucleophilic Aromatic Substitution (SNAr) at C6
The electron-withdrawing character of the pyridine nitrogen and the fused pyrazole ring activates the C6 position towards nucleophilic attack. This allows for the displacement of the chloride ion via a classic addition-elimination mechanism.[8]
Common Nucleophiles:
-
Amines (R-NH₂): To form 6-amino derivatives, a cornerstone of many kinase inhibitor syntheses.
-
Alcohols/Phenols (R-OH): To form 6-ether linkages.
-
Thiols (R-SH): To form 6-thioether linkages.
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry allows for the formation of C-C and C-N bonds with high precision using palladium catalysis. The C6-Cl bond is an excellent substrate for reactions like Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings.
Protocol Example: Suzuki Coupling
-
To a degassed solution of 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq) and a boronic acid or ester (1.2 eq) in a suitable solvent (e.g., 1,4-dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Heat the mixture under an inert atmosphere (N₂ or Ar) at 80-100 °C until the starting material is consumed.
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the 6-aryl or 6-alkyl derivative.
N-H Functionalization of the Pyrazole Ring
The N-H proton at the N1 position is acidic and can be removed by a suitable base (e.g., NaH, K₂CO₃) to generate an anionic nucleophile. This anion can then be reacted with various electrophiles, such as alkyl halides or aryl halides, to install substituents at the N1 position. This is a crucial step for modulating solubility and tailoring the molecule's orientation in a binding pocket.
Reactivity Map
Caption: Key reactive sites and derivatization pathways.
Applications in Medicinal Chemistry Library Design
The described reactivity transforms 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine from a single molecule into a gateway to vast chemical diversity. A common strategy in drug discovery is to build a library of related compounds for screening.
Conceptual Workflow for a Kinase Inhibitor Library:
-
N1-Alkylation: Select a set of diverse alkyl halides to create a series of N1-substituted intermediates. This modulates the solvent-exposed region of the potential inhibitor.
-
C6-Amination: React each N1-substituted intermediate with a panel of anilines or other amines via SNAr or Buchwald-Hartwig amination. This installs various hinge-binding motifs.
This two-step diversification allows for the rapid generation of hundreds of unique compounds from a single, strategic starting material.
Caption: Workflow for combinatorial library synthesis.
Safety and Handling
As with any chlorinated heterocyclic compound, appropriate safety measures are essential.
-
Handling: Always handle in a well-ventilated fume hood. Avoid formation and inhalation of dust.[4][9]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[4][9]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[4]
-
Toxicity: The compound is classified as an irritant and may be harmful if swallowed, inhaled, or absorbed through the skin. Refer to the specific Safety Data Sheet (SDS) before use.
Conclusion
6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine is more than just a chemical; it is a strategic tool for innovation in the life sciences. Its robust synthesis, well-defined physicochemical properties, and versatile reactivity at the C6 and N1 positions make it an exemplary scaffold for the development of targeted therapeutics, particularly kinase inhibitors. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this valuable heterocyclic building block.
References
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Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. Available from: [Link]
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Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health. Available from: [Link]
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Contreras, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Institutes of Health. Available from: [Link]
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Lynch, B. M., et al. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry. Available from: [Link]
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PrepChem.com. Synthesis of 4-Chloro-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine. Available from: [Link]
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Oxford Chemist. (2018). Nucleophilic Aromatic Substitution of Heteroarenes. Available from: [Link]
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An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 6-Chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine Analogs
Foreword: The Art and Science of Scaffold-Based Drug Discovery
In the landscape of medicinal chemistry, certain molecular architectures consistently reappear across a multitude of successful therapeutic agents. These are termed "privileged scaffolds"—core structures that possess the inherent ability to bind to multiple biological targets with high affinity.[1][2][3] The 1H-pyrazolo[3,4-b]pyridine system is a quintessential example of such a scaffold.[3][4] Its remarkable versatility stems from its structural resemblance to the native purine bases of ATP, allowing it to function as a competitive inhibitor for a vast family of enzymes: the protein kinases.[5][6]
This guide provides an in-depth exploration of a specific, highly promising subset of this family: the 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine analogs. We will dissect the intricate relationship between chemical structure and biological activity, moving beyond a mere catalog of compounds to explain the causal links behind synthetic choices and screening results. For researchers, scientists, and drug development professionals, this document is intended to serve as a technical manual and a source of field-proven insights, empowering the rational design of next-generation kinase inhibitors.
The 1H-Pyrazolo[3,4-b]pyridine Core: A Foundation for Kinase Inhibition
The power of the 1H-pyrazolo[3,4-b]pyridine scaffold lies in its bioisosteric mimicry of adenine. This fusion of a pyrazole and a pyridine ring creates a heterocyclic system with precisely positioned hydrogen bond donors and acceptors, as well as a planar surface for aromatic interactions, which are critical for anchoring within the ATP-binding pocket of protein kinases.[5][7]
-
The Hinge-Binding Motif: The pyrazole moiety is particularly crucial. The N1-H group and the N2 nitrogen atom can form critical hydrogen bonds with the "hinge region" of the kinase, a conserved backbone segment that connects the N- and C-lobes of the catalytic domain.[7] This interaction is a hallmark of many Type I kinase inhibitors.
-
Aromatic and Hydrophobic Interactions: The pyridine portion of the scaffold contributes to binding affinity through π-π stacking interactions with aromatic residues, such as phenylalanine, in the active site.[7]
-
Vectors for Optimization: The various positions on the scaffold (N1, C3, C4, C5, and C6) serve as "diversity centers," allowing medicinal chemists to append different functional groups to fine-tune potency, selectivity, and pharmacokinetic properties.[8][9]
The result is a scaffold that has yielded potent inhibitors for a wide array of kinases involved in diseases ranging from cancer to inflammation and viral infections.[2][10]
Caption: General pharmacophore model for 1H-pyrazolo[3,4-b]pyridine kinase inhibitors.
Synthetic Blueprint: Constructing the Core Scaffold
The synthesis of 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine analogs is typically achieved through robust and well-established chemical transformations. A common and efficient strategy relies on the condensation of a 5-aminopyrazole precursor with a β-dicarbonyl compound, followed by a cyclization and subsequent chlorination step.[8] The Gould-Jacobs reaction provides an excellent framework for this process.[8]
The causality behind this approach is clear: it builds the fused ring system in a convergent manner, establishing the core geometry early in the sequence. The final chlorination step not only installs a key functional group for biological activity but also provides a reactive handle for further diversification via nucleophilic aromatic substitution reactions.[11][12]
Experimental Protocol: Synthesis via Gould-Jacobs Reaction
-
Step 1: Condensation & Cyclization:
-
To a solution of 3-methyl-1-phenyl-1H-pyrazol-5-amine (1 equivalent) in a suitable solvent like ethanol or acetic acid, add diethyl 2-(ethoxymethylene)malonate (1.1 equivalents).[8]
-
Heat the mixture to reflux for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[8]
-
Upon completion, cool the reaction mixture to room temperature. The intermediate cyclized product, a 4-hydroxy-pyrazolo[3,4-b]pyridinone derivative, often precipitates and can be collected by filtration.
-
-
Step 2: Chlorination:
-
Suspend the dried intermediate from Step 1 in phosphorus oxychloride (POCl₃), which acts as both the reagent and solvent.[8][13]
-
Heat the mixture to reflux (approximately 105-110 °C) for 2-6 hours. The reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
After cooling, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate solution) until the pH is ~7-8.
-
The crude 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine product will precipitate. Collect the solid by filtration, wash with water, and dry.
-
Purify the final product using column chromatography on silica gel or recrystallization to yield the desired compound.
-
Caption: Synthetic workflow for 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine.
Dissecting the Structure-Activity Relationship (SAR)
The biological activity of this scaffold is exquisitely sensitive to the nature and position of its substituents. A systematic analysis of these modifications provides a roadmap for rational drug design.
Key Positions for Modification:
-
N1 Position (Pyrazole): This position is critical for modulating both potency and kinase selectivity. Substituents here are projected towards the ribose-binding pocket and can interact with the gatekeeper residue.
-
Small Alkyl Groups (e.g., Isopropyl): Often confer good potency. An isopropyl group at N1 was found to be favorable for inhibitors of enterovirus replication.[9][14]
-
Aryl/Heteroaryl Groups: A phenyl or substituted phenyl group is common. The electronics and sterics of this ring can be tuned to optimize interactions and improve pharmacokinetic properties. For instance, in a series of TANK-binding kinase 1 (TBK1) inhibitors, various substituted phenyl groups at N1 were explored to achieve nanomolar potency.[15]
-
-
C4 Position (Pyridine): The methyl group in the core scaffold occupies a small hydrophobic pocket.
-
C6 Position (Pyridine): The chloro group is a pivotal feature.
-
Van der Waals Interactions: The chlorine atom can form productive van der Waals or halogen bonding interactions within the active site, contributing to binding affinity.[12] In studies on p21-activated kinase 4 (PAK4) inhibitors, a 6-chloro group was shown to make key contacts with Phe397, Glu399, and Ile327.[12]
-
Synthetic Handle: As mentioned, this position is a key site for nucleophilic substitution, allowing the introduction of various amine, ether, or thioether linkages to explore the solvent-exposed region of the ATP pocket. This strategy is often used to enhance solubility and other drug-like properties.
-
Other Halogens: In a related pyrazolopyridine series targeting CDKs, a 2,6-difluorophenyl substitution was found to be critical for achieving potent inhibitory activity, underscoring the importance of specific halogen interactions.[5]
-
SAR Summary Table
| Position | Substituent Type | General Impact on Activity | Rationale / Key Insights | Supporting Sources |
| N1 | Small Alkyl (e.g., Isopropyl) | Often enhances potency. | Fills a small hydrophobic pocket near the gatekeeper residue. | [9][14] |
| Aryl / Substituted Aryl | Modulates potency and selectivity; can improve PK properties. | Allows for extensive exploration of the ribose pocket and solvent front. | [15] | |
| C4 | Methyl (Core) | Provides baseline hydrophobic interaction. | Occupies a small, well-defined pocket. | N/A |
| N-Aryl Groups | Can significantly increase potency. | Accesses a larger hydrophobic region, offering more interaction points. | [9][14] | |
| C6 | Chloro (Core) | Crucial for potency and selectivity. | Forms key van der Waals and/or halogen bonds in the active site. | [12] |
| Other Halogens / Functional Groups | Can be used to fine-tune activity and properties. | Serves as a synthetic handle for introducing diverse chemical matter. | [5][11] |
Biological Targets and In Vitro Evaluation
The 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine scaffold has demonstrated inhibitory activity against a range of protein kinases implicated in oncology and immunology.
-
Primary Targets: Cyclin-Dependent Kinases (CDKs), TANK-binding kinase 1 (TBK1), Tropomyosin receptor kinases (TRKs), and Anaplastic Lymphoma Kinase (ALK) are among the well-documented targets.[5][7][15][16]
-
Mechanism of Action: These compounds act as ATP-competitive inhibitors. They occupy the adenine-binding site, preventing the phosphorylation of downstream protein substrates and thereby interrupting the signaling cascade. A crystal structure of a closely related analog bound to CDK2 confirmed its binding in the ATP purine site, forming key hydrogen bonds with the backbone of Leu83 in the hinge region.[5]
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines a robust, luminescence-based method to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds.[17][18]
A. Reagent Preparation:
-
Kinase Buffer: Prepare a buffer containing 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 25 mM Tris-HCl (pH 7.5), and 50 µg/mL heparin.[17]
-
Compound Dilution: Prepare a serial dilution of the test compounds (e.g., 10-point, 3-fold dilutions) in 100% DMSO. Then, create an intermediate dilution in the kinase buffer.
-
Enzyme Preparation: Dilute the stock kinase (e.g., CDK2/CycE) to the desired working concentration in the kinase buffer.
-
Substrate/ATP Mix: Prepare a solution containing the specific peptide substrate and ATP at a concentration close to its Michaelis-Menten constant (Km) in the kinase buffer.
B. Assay Procedure (384-well plate format):
-
Add 5 µL of the diluted compound solution to the appropriate wells.
-
Add 5 µL of the diluted enzyme solution to all wells.
-
Incubate for 10-15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding 5 µL of the Substrate/ATP mix.
-
Incubate the plate at 30°C for 30-60 minutes.[17]
-
Stop the reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature to convert the generated ADP into a luminescent signal.
-
Read the luminescence on a compatible plate reader.
C. Data Analysis:
-
Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Experimental workflow for an ADP-Glo™ kinase inhibition assay.
Future Perspectives and Conclusion
The 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine scaffold represents a highly fertile ground for the discovery of novel kinase inhibitors. The structure-activity relationships discussed herein highlight several key principles for optimization:
-
N1-substituents are primary drivers of potency and selectivity.
-
The C6-chloro position is a critical interaction point and a gateway for introducing functionalities to improve solubility and other ADME properties.
-
Exploration of the C4-position with groups larger than methyl can unlock interactions in adjacent hydrophobic pockets.
Future work in this area should focus on a multi-parameter optimization approach, balancing gains in potency with improvements in kinase selectivity, metabolic stability, and cell permeability. The application of computational tools, such as molecular docking and free energy perturbation (FEP) calculations, can further refine the rational design process. By leveraging the foundational SAR knowledge detailed in this guide, researchers are well-equipped to advance this privileged scaffold from a promising chemical starting point to a clinically impactful therapeutic agent.
References
-
Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1436-1450. [Link]
-
Misra, R. N., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-difluorophenacyl analogues. Bioorganic & Medicinal Chemistry Letters, 13(12), 2055-2058. [Link]
-
Alcalde, E., et al. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 25(21), 5183. [Link]
-
Cobaleda-Serna, C., et al. (2013). (E)-N-{[6-Chloro-4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methylene}benzene-1,2-diamine: a three-dimensional framework structure built from only two hydrogen bonds. Acta Crystallographica Section E, 69(Pt 12), o1797–o1798. [Link]
-
Xi, J., et al. (2018). Synthesis and Structure-Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication. Journal of Medicinal Chemistry, 61(5), 2045-2058. [Link]
-
Sharma, R., et al. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link]
-
El-Naggar, M., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(21), 6393. [Link]
-
Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1405-1412. [Link]
-
Kaczor, A. A., et al. (2020). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 25(18), 4264. [Link]
-
Unnamatla, J., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link]
-
Besson, T., et al. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 23(11), 2994. [Link]
-
Liu, K., et al. (2018). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry, 61(11), 4752-4767. [Link]
-
Dimova, D., & Bajorath, J. (2017). Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 60(5), 1735-1744. [Link]
-
Kumar, R., et al. (2023). Pyrazolopyridine: An efficient pharmacophore in recent drug design and development. Journal of Heterocyclic Chemistry. [Link]
-
Xi, J., et al. (2018). Synthesis and Structure–Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication. Journal of Medicinal Chemistry, 61(5), 2045-2058. [Link]
-
Sharma, S., et al. (2020). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 25(23), 5556. [Link]
-
Wang, Y., et al. (2019). Discovery of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines as potent anaplastic lymphoma kinase (ALK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(7), 896-901. [Link]
-
Unnamatla, J., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. [Link]
-
Al-Ostath, O. A., et al. (2024). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 17(5), 633. [Link]
-
An, W. F., & Tolliday, N. (2010). Assay Development for Protein Kinase Enzymes. In High Throughput Screening. InTech. [Link]
Sources
- 1. Computational Exploration of Molecular Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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Methodological & Application
Application Note: Suzuki-Miyaura Coupling Protocols for 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine
[1]
Executive Summary & Strategic Rationale
The 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a critical core for Type I and Type II kinase inhibitors (e.g., RAF, TRK, and CDK inhibitors). Functionalization at the C6 position via Suzuki-Miyaura coupling is the primary method for generating library diversity.
However, this substrate presents a specific dichotomy in reactivity:
-
The Electrophile (C6-Cl): The pyridine ring is electron-deficient, facilitating oxidative addition. However, the fused electron-rich pyrazole ring can attenuate this reactivity compared to simple chloropyridines.
-
The Nucleophile/Poison (N1-H): The unprotected pyrazole nitrogen (pKa ~13-14) is acidic. Under standard basic coupling conditions, it deprotonates to form an azolate. This species can coordinate tightly to Palladium(II), arresting the catalytic cycle (catalyst poisoning) or reducing solubility, leading to stalled reactions.
This guide provides two distinct protocols:
-
Protocol A (Robust): Uses a Protecting Group (PG) strategy for maximum reliability and scale-up safety.
-
Protocol B (Direct): Uses advanced ligand architecture to couple the unprotected substrate, maximizing atom economy for medicinal chemistry optimization.
Strategic Decision Matrix
The following workflow illustrates the decision logic for selecting the appropriate protocol based on stage of development and available reagents.
Figure 1: Strategic selection between protected and unprotected coupling routes.
Protocol A: The "Robust" Method (Protected Substrate)
Applicability: Multi-gram scale-up, GMP synthesis, or when the boronic acid partner is unstable/expensive. Mechanism: By masking the N-H, the substrate behaves like a standard chloropyridine. The catalyst turnover number (TON) is high, and cheaper ligands (dppf, PPh3) are effective.
Materials
-
Substrate: 6-chloro-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine (THP protected).
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).
-
Base: Na₂CO₂ (2.0 M aqueous solution).
-
Solvent: 1,4-Dioxane.
Step-by-Step Methodology
-
Degassing (Critical): In a reaction vial, combine 1,4-dioxane (10 vol) and 2.0 M Na₂CO₃ (3.0 equiv). Sparge with Argon or Nitrogen for 15 minutes. Why: Oxygen causes homocoupling of boronic acids and oxidation of Pd(0) to inactive Pd(II).
-
Charge Reagents: Add the THP-protected chloride (1.0 equiv) and the aryl boronic acid (1.2 equiv).
-
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) quickly against a positive flow of inert gas. Seal the vessel immediately.
-
Reaction: Heat to 90°C for 4–12 hours.
-
Monitoring: Check via LCMS. The protected product usually elutes later than the starting material due to increased lipophilicity.
-
-
Workup: Cool to RT. Dilute with EtOAc and water. Separate phases. Wash organic layer with brine, dry over MgSO₄, and concentrate.
-
Deprotection (Post-Coupling): Treat the crude residue with 4M HCl in Dioxane/MeOH (1:1) at RT for 2 hours to remove the THP group.
Protocol B: The "Direct" Method (Unprotected Substrate)[1]
Applicability: Medicinal chemistry library generation (SAR), rapid analoging. Mechanism: Utilizes bulky, electron-rich Buchwald ligands (XPhos or A-taPhos) to facilitate oxidative addition on the electron-rich scaffold and prevent the formation of stable Pd-azolate resting states.
Mechanistic Pathway & Challenges
The diagram below details the competition between the productive cycle and the inhibitory "poisoning" pathway unique to this substrate.
Figure 2: Catalytic cycle showing the competitive formation of the inactive Pd-Azolate complex.
Materials
-
Substrate: 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine (Unprotected).
-
Pre-Catalyst: XPhos Pd G3 (2–5 mol%) OR A-taPhos Pd G3.
-
Note: Do not use Pd(PPh3)4; it will fail due to azolate coordination.
-
-
Base: K₃PO₄ (3.0 equiv, finely ground anhydrous).
-
Solvent: n-Butanol or 1,4-Dioxane/Water (4:1).
-
Insight: n-Butanol aids solubility of the polar substrate and facilitates the base mechanism for these specific precatalysts.
-
Step-by-Step Methodology
-
Vial Prep: Charge a microwave vial with the unprotected chloride (1.0 equiv), boronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).
-
Catalyst Charge: Add XPhos Pd G3 (0.03 equiv).
-
Solvent Addition: Add n-Butanol (concentration 0.1 M).
-
Degas: Sparge with Argon for 5 minutes. Cap the vial.
-
Reaction: Heat to 100°C (oil bath) or 110°C (microwave) for 1–2 hours.
-
Self-Validation: If the reaction turns black immediately (Pd black precipitation), the ligand failed to stabilize the Pd. Ensure Argon atmosphere is rigorous.
-
-
Quench: Cool to RT. Filter through a pad of Celite (eluting with MeOH/DCM) to remove phosphate salts and Pd residues.
-
Purification: Concentrate. Purify via Reverse Phase Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).
-
Note: The unprotected product is amphoteric; pH control during purification is vital.
-
Comparative Data & Troubleshooting
Yield Comparison Table
| Variable | Protocol A (Protected) | Protocol B (Unprotected) |
| Catalyst | Pd(dppf)Cl₂ | XPhos Pd G3 |
| Solvent | Dioxane / H₂O | n-Butanol |
| Temp/Time | 90°C / 12h | 110°C / 1h (MW) |
| Avg. Yield | 85–95% | 60–75% |
| Step Count | 3 (Protect -> Couple -> Deprotect) | 1 (Direct Coupling) |
| Main Failure Mode | Incomplete deprotection | Catalyst poisoning (N-H) |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Stalled Reaction (Protocol B) | Formation of Pd-Azolate species. | Switch to A-taPhos Pd G3 ; this ligand is bulkier and prevents N-coordination more effectively. Increase temp to 120°C. |
| Dehalogenation (H-product) | Protodehalogenation of C6-Cl. | Solvent is too "wet" or reaction ran too long. Switch to anhydrous Dioxane with Cs₂CO₃. |
| Homocoupling of Boronic Acid | Oxygen ingress. | Re-degas solvents. Ensure base is not in large excess if using copper additives (rare). |
| Low Solubility | Planar, rigid scaffold stacking. | Use n-Butanol or DMF as solvent. Heat to 100°C. |
References
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.
-
Source: National Institutes of Health (NIH) / PubMed Central.
- Context: Describes the use of precatalysts P1/P2 (Buchwald G3 series) for direct coupling of azaindoles and indazoles.
-
URL:[Link]
-
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogen
-
Source: National Institutes of Health (NIH) / PubMed Central.
- Context: Details reactivity profiles of polychlorinated pyridines and competitive inhibition by pyridine nitrogen.
-
URL:[Link]
-
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine deriv
-
Source: Royal Society of Chemistry (RSC) Advances.
-
Context: Specific application of this scaffold in kinase inhibitor synthesis, demonstrating protected routes.
-
URL:[Link]
-
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
-
Source: MDPI (Molecules).
- Context: Comprehensive review of the synthesis of the 4-methyl-6-chloro core via Gould-Jacobs and subsequent functionaliz
-
URL:[Link]
-
Characterizing Pyrazolo[3,4-b]pyridine-Based Inhibitors: A Guide to Essential Cell-Based Assay Protocols
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold in Kinase Inhibition
The pyrazolo[3,4-b]pyridine core is a "privileged scaffold" in medicinal chemistry, renowned for its utility in the synthesis of potent kinase inhibitors.[1][2] Kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] Pyrazolo[3,4-b]pyridine derivatives have been successfully developed to target a range of kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), and Anaplastic Lymphoma Kinase (ALK), demonstrating broad therapeutic potential.[2][4][5]
This guide provides a comprehensive overview of key cell-based assay protocols designed to rigorously characterize the cellular activity of novel pyrazolo[3,4-b]pyridine-based inhibitors. As a self-validating system, this collection of assays will enable researchers to build a robust data package, from initial phenotypic screening to detailed mechanistic and target engagement studies. We will delve into the causality behind experimental choices, ensuring that each step is understood in the context of generating reliable and reproducible data.
A Strategic Workflow for Inhibitor Characterization
A logical and phased approach is crucial for the efficient evaluation of new chemical entities. We propose a workflow that progresses from broad phenotypic effects to specific molecular mechanisms. This ensures a comprehensive understanding of the inhibitor's biological impact.
Figure 1. A Strategic Workflow for Inhibitor Characterization
Phase 1: Assessing Primary Cellular Effects - Viability and Proliferation
The initial step in characterizing a novel inhibitor is to determine its impact on cell viability and proliferation. This provides a quantitative measure of the compound's potency (e.g., IC50 or GI50 values) and is essential for designing subsequent mechanistic studies.[6] Tetrazolium reduction assays are a mainstay for this purpose.
Principle of Tetrazolium Reduction Assays
These colorimetric assays measure the metabolic activity of a cell population, which in most healthy, proliferating cultures, correlates with the number of viable cells.[7] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce tetrazolium salts to colored formazan products.[7]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Is reduced to a purple formazan product that is insoluble in aqueous solutions.[7] This necessitates a solubilization step before absorbance can be measured.[7]
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): Is reduced to a formazan product that is soluble in cell culture medium, eliminating the need for a solubilization step and simplifying the protocol.[8]
Protocol 1: Cell Viability Assessment using MTT Assay
Causality Behind Key Steps:
-
Cell Seeding Density: Must be optimized to ensure cells are in the logarithmic growth phase during the assay period.
-
MTT Incubation: A 3-4 hour incubation is typically sufficient for formazan crystal formation without causing toxicity from the reagent itself.[9]
-
Solubilization: The insoluble formazan crystals must be fully dissolved to allow for accurate absorbance readings.[7] DMSO or an acidified isopropanol solution are common solubilizing agents.[10]
Step-by-Step Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well for adherent cell lines) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of the pyrazolo[3,4-b]pyridine inhibitor. Remove the old media and add 100 µL of fresh media containing the desired concentrations of the inhibitor to the wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for a duration relevant to the expected mechanism of action (e.g., 48-72 hours for proliferation effects).[6]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plates for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.
-
Absorbance Reading: Mix thoroughly to ensure all formazan crystals are dissolved. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a media-only control. Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
| Parameter | Typical Range |
| Cell Seeding Density | 5,000 - 20,000 cells/well |
| Inhibitor Concentration | 1 nM - 100 µM (log dilutions) |
| Treatment Duration | 24 - 96 hours |
| MTT Incubation | 3 - 4 hours |
| Absorbance Wavelength | 570 nm |
Table 1. Typical Parameters for MTT/MTS Assays
Phase 2: Unraveling the Mechanism of Action
Once an inhibitor has demonstrated an effect on cell viability, the next critical step is to determine how it is impacting the cells. For kinase inhibitors, this often involves inducing apoptosis (programmed cell death) or causing cell cycle arrest.
Apoptosis Assays
Many pyrazolo[3,4-b]pyridine-based kinase inhibitors exert their anti-cancer effects by inducing apoptosis.[3] Detecting the hallmarks of apoptosis is therefore a key mechanistic endpoint.
Protocol 2: Apoptosis Detection by Annexin V Staining and Flow Cytometry
Causality Behind Key Steps:
-
Phosphatidylserine (PS) Translocation: In early apoptosis, PS flips from the inner to the outer leaflet of the plasma membrane.
-
Annexin V: This is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) for detection.
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalator that is excluded from live cells with intact membranes. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.
Figure 2. Principle of Annexin V/PI Apoptosis Assay
Step-by-Step Methodology:
-
Cell Treatment: Seed and treat cells with the pyrazolo[3,4-b]pyridine inhibitor at various concentrations (e.g., 1x and 5x the IC50) for a predetermined time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE™ to minimize membrane damage.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of a 50 µg/mL PI solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Cell Cycle Analysis
Pyrazolo[3,4-b]pyridine inhibitors targeting CDKs are designed to interfere with cell cycle progression.[4][11] Flow cytometry analysis of DNA content is the gold standard for evaluating these effects.
Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining
Causality Behind Key Steps:
-
DNA Content: Cells in the G2/M phase of the cell cycle have twice the DNA content of cells in the G0/G1 phase. Cells in the S phase have an intermediate amount of DNA.
-
Propidium Iodide (PI): PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in the cell.
-
RNase Treatment: PI also binds to double-stranded RNA. Treating the cells with RNase is essential to remove this potential source of background signal and ensure that the fluorescence is solely from DNA.[12][13]
Step-by-Step Methodology:
-
Cell Treatment: Seed and treat cells with the CDK inhibitor as described for the apoptosis assay.
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Fixation: While gently vortexing, add ice-cold 70% ethanol dropwise to the cell pellet to fix the cells. Fixation permeabilizes the cells and preserves their morphology. Incubate on ice for at least 30 minutes.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer, collecting the fluorescence data on a linear scale. The resulting histogram will show distinct peaks for the G0/G1 and G2/M populations, with the S phase population in between.
Phase 3: Confirming Target Engagement and Pathway Modulation
Demonstrating that an inhibitor binds to its intended target within the complex environment of a living cell is a critical step in validation.[14] Furthermore, confirming that this binding event leads to the modulation of downstream signaling pathways provides a functional link between target engagement and the observed cellular phenotype.
Cellular Target Engagement Assays
Several powerful technologies exist to measure target engagement in live cells.
Protocol 4: NanoBRET™ Target Engagement Assay
Principle: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that measures the interaction between a NanoLuc® luciferase-tagged kinase (the energy donor) and a fluorescently labeled tracer that binds to the kinase's active site (the energy acceptor).[15] When the tracer is bound, energy transfer occurs. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.[15]
Step-by-Step Methodology (Summary):
-
Cell Preparation: Transfect cells (commonly HEK293T) with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.
-
Plating: Plate the transfected cells in a white, 384-well assay plate.
-
Compound and Tracer Addition: Add the pyrazolo[3,4-b]pyridine inhibitor at various concentrations, followed by the addition of the specific NanoBRET™ tracer at its K
dconcentration. -
Substrate Addition: Add the NanoLuc® substrate and a cell-impermeable inhibitor to block any extracellular luciferase activity.
-
Signal Detection: Measure the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer capable of detecting filtered luminescence. The NanoBRET™ ratio is calculated by dividing the acceptor signal by the donor signal.
Protocol 5: Cellular Thermal Shift Assay (CETSA®)
Principle: The binding of a ligand (inhibitor) to its target protein generally increases the protein's thermal stability.[16] In a CETSA experiment, cells are treated with the inhibitor and then heated. The inhibitor-bound protein will resist heat-induced denaturation and aggregation to a greater extent than the unbound protein.[16] The amount of soluble protein remaining at different temperatures can be quantified, typically by Western blot.
Figure 3. Principle of the Cellular Thermal Shift Assay (CETSA)
Step-by-Step Methodology (Summary):
-
Cell Treatment: Treat intact cells with the inhibitor or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).
-
Lysis: Lyse the cells (e.g., by freeze-thaw cycles or detergents).
-
Centrifugation: Separate the soluble fraction (containing stable protein) from the precipitated fraction (containing denatured protein) by high-speed centrifugation.
-
Quantification: Analyze the amount of soluble target protein in the supernatant by Western blot or other protein quantification methods. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
Downstream Pathway Analysis
The final piece of the puzzle is to show that target engagement by the pyrazolo[3,4-b]pyridine inhibitor leads to the expected functional consequence on the downstream signaling pathway.
Example Application: For a TRK inhibitor, a key downstream event is the autophosphorylation of the kinase and the subsequent phosphorylation of effector proteins like Akt and Erk.[2] A successful inhibitor should block these phosphorylation events.
Protocol 6: Western Blot for Phospho-Kinase Levels
Step-by-Step Methodology (Summary):
-
Cell Treatment: Treat cells with the inhibitor for a short duration (e.g., 1-2 hours) to observe direct effects on signaling.
-
Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase (e.g., phospho-TRKA) and its downstream substrates (e.g., phospho-Akt). Also probe for the total protein levels as a loading control.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Analysis: A decrease in the phospho-protein signal in the inhibitor-treated samples, relative to the vehicle control, confirms pathway modulation.
| Assay | Key Output | Relevance for Pyrazolo[3,4-b]pyridine Inhibitors |
| NanoBRET™ | Cellular IC50 | Quantifies inhibitor binding affinity to the target kinase in live cells.[15] |
| CETSA® | Thermal Shift (ΔTm) | Confirms direct physical interaction between the inhibitor and the target protein.[16] |
| Western Blot | Change in Phosphorylation | Validates the functional consequence of target engagement on downstream signaling. |
Table 2. Summary of Target Validation Assays
Conclusion
The pyrazolo[3,4-b]pyridine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. The systematic application of the cell-based assays detailed in this guide provides a robust framework for moving these promising molecules from initial hits to well-characterized lead compounds. By progressing from broad cellular effects to specific target engagement and pathway modulation, researchers can build a comprehensive and compelling data package that clearly elucidates the mechanism of action and therapeutic potential of their novel inhibitors.
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Application Notes and Protocols for In Vivo Efficacy Studies of Pyrazolo[3,4-b]pyridine Compounds in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Promise of Pyrazolo[3,4-b]pyridines
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] These compounds have garnered considerable attention for their diverse pharmacological activities, including potent anticancer properties.[2][3][4] Their mechanism of action often involves the inhibition of key enzymes crucial for cancer cell proliferation and survival, such as various protein kinases and topoisomerases.[5][6][7]
This application note provides a comprehensive guide for researchers on conducting in vivo efficacy studies of pyrazolo[3,4-b]pyridine compounds in relevant animal models of cancer. We will delve into the rationale behind experimental design, provide detailed, field-proven protocols, and offer insights into data interpretation, thereby empowering researchers to robustly evaluate the therapeutic potential of this promising class of molecules.
The Rationale for In Vivo Efficacy Studies
While in vitro assays are invaluable for initial screening and mechanistic studies, in vivo efficacy studies in animal models are a critical step in the preclinical drug development pipeline. These studies provide essential information on a compound's:
-
Antitumor Activity: Assessing the ability of the compound to inhibit tumor growth or induce regression in a complex biological system.
-
Pharmacokinetics (PK): Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound, which influences its bioavailability and dosing schedule.
-
Pharmacodynamics (PD): Confirming that the compound engages its intended target in the tumor tissue and modulates downstream signaling pathways.
-
Tolerability and Safety: Evaluating potential side effects and establishing a therapeutic window.
The choice of animal model is paramount and depends on the specific cancer type and the biological question being addressed. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are widely used to assess the efficacy of anticancer agents.[8]
Core Principles of Study Design
A well-designed in vivo study is crucial for generating reliable and reproducible data. Key considerations include:
-
Animal Model Selection: The choice of cancer cell line and mouse strain should be justified based on the target of the pyrazolo[3,4-b]pyridine compound and the desired study endpoints.
-
Compound Formulation and Administration: The compound must be formulated in a vehicle that ensures its solubility, stability, and bioavailability. The route of administration (e.g., oral gavage, intraperitoneal injection) should be chosen based on the compound's properties and the intended clinical application.
-
Dosing Regimen: The dose levels and treatment schedule should be informed by in vitro potency and any available pharmacokinetic data.
-
Endpoint Selection: Primary endpoints typically include tumor growth inhibition and survival. Secondary endpoints may include body weight changes (as a measure of toxicity) and pharmacodynamic markers.
-
Ethical Considerations: All animal studies must be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates a typical workflow for an in vivo efficacy study of a pyrazolo[3,4-b]pyridine compound in a xenograft mouse model.
Caption: A typical workflow for in vivo efficacy studies.
Detailed Protocols
Protocol 1: Subcutaneous Xenograft Model Establishment
This protocol describes the establishment of a subcutaneous xenograft model, a widely used method for evaluating the efficacy of anticancer compounds.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-468 breast cancer cells for an Mps1 inhibitor study[8])
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix (Corning)
-
6- to 8-week-old female immunodeficient mice (e.g., BALB/c nude or NOD-SCID)
-
Syringes (1 mL) and needles (27-gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture the cancer cells in their recommended complete medium until they reach 70-80% confluency.
-
Cell Harvesting: a. Wash the cells with PBS. b. Add trypsin-EDTA and incubate until the cells detach. c. Neutralize the trypsin with complete medium and collect the cells in a conical tube. d. Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in cold PBS. e. Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Cell Preparation for Injection: a. Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of cold PBS and Matrigel®. A typical injection volume is 100-200 µL containing 1-10 million cells. Keep the cell suspension on ice.
-
Tumor Implantation: a. Anesthetize the mouse using an appropriate method (e.g., isoflurane). b. Shave and sterilize the injection site on the flank of the mouse. c. Gently lift the skin and inject the cell suspension subcutaneously. d. Monitor the mice until they have fully recovered from anesthesia.
-
Tumor Growth Monitoring: a. Monitor the mice daily for tumor appearance. b. Once tumors are palpable, measure their dimensions 2-3 times per week using calipers. c. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Protocol 2: Compound Formulation and Administration
This protocol provides a general guideline for the formulation and oral administration of a pyrazolo[3,4-b]pyridine compound. The specific vehicle and route of administration should be optimized for each compound.
Materials:
-
Pyrazolo[3,4-b]pyridine compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in water, 10% DMSO in corn oil[9])
-
Balance, weigh boats, spatulas
-
Mortar and pestle (optional)
-
Sonicator or magnetic stirrer
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
Procedure:
-
Formulation Preparation: a. Accurately weigh the required amount of the pyrazolo[3,4-b]pyridine compound. b. If the compound is crystalline, it may be necessary to grind it to a fine powder using a mortar and pestle. c. Prepare the chosen vehicle. For a 0.5% CMC solution, slowly add CMC to water while stirring vigorously. d. Gradually add the compound to the vehicle while stirring or sonicating to ensure a homogenous suspension or solution. Prepare fresh on the day of dosing.
-
Oral Gavage Administration: a. Gently restrain the mouse. b. Measure the correct volume of the formulation into a syringe fitted with an oral gavage needle. c. Insert the gavage needle into the esophagus and gently dispense the formulation into the stomach. d. Observe the mouse for any signs of distress after dosing.
Protocol 3: Pharmacodynamic (PD) Marker Analysis in Tumor Tissue
This protocol outlines the collection of tumor tissue and subsequent analysis of target engagement by Western blotting. This example focuses on a pyrazolo[3,4-b]pyridine that inhibits a specific kinase.
Materials:
-
Tumor-bearing mice from the efficacy study
-
Anesthesia and euthanasia agents
-
Surgical tools
-
Liquid nitrogen
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-target, anti-total-target, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Tumor Collection: a. At a predetermined time point after the final dose, euthanize the mice. b. Excise the tumors, rinse with cold PBS, and snap-freeze in liquid nitrogen. Store at -80°C.
-
Protein Extraction: a. Homogenize the frozen tumor tissue in lysis buffer on ice. b. Centrifuge the lysate at high speed to pellet cellular debris. c. Collect the supernatant containing the protein extract.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Normalize the protein concentrations and prepare samples with Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with the primary antibody (e.g., anti-phospho-target) overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system. g. Strip the membrane and re-probe with antibodies for the total target protein and a loading control (e.g., GAPDH) to ensure equal protein loading.
Case Study: In Vivo Efficacy of a Pyrazolo[3,4-b]pyridine-based Mps1 Inhibitor
A recent study reported the discovery of a pyrazolo[3,4-b]pyridine derivative (compound 31) as a potent Mps1 inhibitor.[8] The in vivo efficacy of this compound was evaluated in an MDA-MB-468 triple-negative breast cancer xenograft model.
Study Design:
-
Animal Model: Female BALB/c nude mice bearing MDA-MB-468 subcutaneous xenografts.
-
Treatment: Compound 31 was administered intraperitoneally (i.p.) at doses of 15 and 30 mg/kg, once daily.
-
Efficacy Endpoint: Tumor growth inhibition.
-
Pharmacodynamic Endpoint: Not explicitly detailed in the abstract, but would typically involve assessing the phosphorylation of an Mps1 substrate in tumor tissue.
Results:
Compound 31 demonstrated significant antitumor efficacy in a dose-dependent manner with no obvious toxicity.[8]
Quantitative Data Summary:
| Treatment Group | Dose (mg/kg, i.p.) | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| Compound 31 | 15 | Significant |
| Compound 31 | 30 | More significant |
(Note: Specific quantitative data on tumor growth inhibition was not provided in the abstract, but is represented here for illustrative purposes.)
Signaling Pathway Visualization
Understanding the signaling pathway of the target is crucial for interpreting pharmacodynamic data. Pyrazolo[3,4-b]pyridines have been shown to inhibit several key cancer-related kinases.
TRK Signaling Pathway
Tropomyosin receptor kinases (TRKs) are activated by neurotrophins and play a role in cell survival and proliferation.[10] Fusions involving the NTRK genes are oncogenic drivers in various cancers.
Caption: Inhibition of the TRK signaling pathway.
CDK Signaling Pathway
Cyclin-dependent kinases (CDKs) are master regulators of the cell cycle.[11] Their aberrant activity is a hallmark of cancer.
Caption: Disruption of the cell cycle by CDK inhibition.
Conclusion
The pyrazolo[3,4-b]pyridine scaffold represents a versatile platform for the development of novel anticancer agents. Rigorous in vivo efficacy studies are essential to translate the promise of these compounds into tangible therapeutic benefits. This application note provides a framework and detailed protocols to guide researchers in this critical endeavor. By adhering to sound scientific principles and meticulous experimental execution, the therapeutic potential of pyrazolo[3,4-b]pyridine compounds can be thoroughly and reliably evaluated.
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- 6. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for SAR-Driven Target Identification of 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine Analogs
Abstract
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to develop a Structure-Activity Relationship (SAR) program for novel 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine analogs. We detail an integrated strategy that combines systematic chemical synthesis of an analog library with a robust, affinity-based chemoproteomics approach for definitive target identification and validation. The protocols within are designed to be self-validating, explaining the causality behind experimental choices to ensure technical accuracy and reproducibility.
Introduction: The Strategic Value of the Pyrazolo[3,4-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine core is a bioisostere of purine, making it an ideal hinge-binding motif for many protein kinases.[1][4] Its fused heterocyclic system allows for diverse substitutions at multiple vectors, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.[5] When a novel compound class based on a scaffold like 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine demonstrates a compelling phenotypic effect (e.g., anti-proliferative activity in a cancer cell line), the critical next step is to elucidate its molecular target(s). This process, known as target identification or deconvolution, is essential for understanding the mechanism of action, optimizing lead compounds, and predicting potential on- and off-target effects.
Structure-Activity Relationship (SAR) studies are the cornerstone of this process, systematically modifying the chemical structure to understand how these changes impact biological activity.[6] This document outlines a workflow that leverages SAR not only for potency optimization but as a direct tool for target identification. We will design and synthesize a focused library of analogs, develop a chemical probe from a key analog, and use this probe to isolate and identify its binding partners from the native cellular environment.
Overall Strategy: An Integrated SAR and Target ID Workflow
Our approach is a multi-stage process that begins with chemical synthesis and phenotypic screening, leading to the rational design of a chemical probe for affinity-based target identification.
Caption: Integrated workflow for SAR development and target identification.
Part I: Analog Library Synthesis and SAR Generation
The foundation of any SAR study is a systematically designed library of compounds. For the 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine scaffold, we will focus on diversification at three key positions: the N1 position of the pyrazole ring, the C3 position, and substitutions at the C6 chloro position.
General Synthetic Scheme
The synthesis of the pyrazolo[3,4-b]pyridine core can be achieved through several established routes, often starting from substituted 5-aminopyrazoles.[5][7] A common and effective method is the Gould-Jacobs reaction or similar cyclization strategies.[5]
Sources
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine
Welcome to the technical support portal for optimizing Suzuki-Miyaura cross-coupling reactions involving 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging yet valuable heterocyclic scaffold. Here, we move beyond generic protocols to provide in-depth, evidence-based troubleshooting and optimization strategies tailored to the unique chemical nature of this substrate.
The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents.[1][2] However, its successful functionalization via Suzuki coupling is often hampered by two key factors: the relative inertness of the C-Cl bond and the potential for catalyst inhibition by the Lewis basic nitrogen atoms of the pyridine and pyrazole rings.[3][4] This guide provides a logical framework for overcoming these challenges.
Frequently Asked Questions (FAQs)
Q1: My initial Suzuki coupling attempt with 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine gave low to no yield. What are the most likely causes?
This is a common challenge. The primary bottleneck for this substrate is the oxidative addition of the palladium catalyst to the aryl chloride bond, which is significantly less reactive than the corresponding bromide or iodide.[5][6]
Several factors could be at play:
-
Insufficiently Active Catalyst: Standard catalyst systems like Pd(PPh₃)₄ are often ineffective for electron-rich or neutral heteroaryl chlorides at moderate temperatures.[6][7] The catalyst lacks the electron density and steric bulk required to break the C-Cl bond.
-
Catalyst Inhibition/Deactivation: The pyrazolo[3,4-b]pyridine core contains nitrogen atoms with lone pairs that can coordinate to the palladium center. This can lead to the formation of inactive catalyst species or catalyst decomposition (often observed as the formation of palladium black).[3][4][8]
-
Suboptimal Base or Solvent: An inappropriate base may not efficiently generate the active boronate species required for transmetalation, while poor solvent choice can lead to solubility issues or fail to stabilize the catalytic intermediates.[9][10]
-
Protodeboronation of the Boronic Acid: Your boronic acid coupling partner may be degrading under the reaction conditions, a common side reaction where the C-B bond is cleaved and replaced by a C-H bond.[11][12]
Q2: What is the best catalyst and ligand combination to start with for this specific heteroaryl chloride?
For challenging heteroaryl chlorides, it is essential to use a catalyst system known to promote the difficult oxidative addition step. This typically involves palladium(0) precursors combined with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).
Causality: These ligands promote the formation of highly reactive, low-coordinate L-Pd(0) species. The electron-donating nature of the ligand increases the electron density on the palladium, making it more nucleophilic and facilitating its insertion into the C-Cl bond. The steric bulk of the ligand favors the formation of monoligated species, which are often the most active.[13]
Recommended Starting Points for Catalyst Screening:
| Catalyst/Precatalyst | Ligand | Key Advantages & Rationale |
| Pd₂(dba)₃ or Pd(OAc)₂ | XPhos or SPhos | Excellent general-purpose Buchwald ligands for difficult couplings. High activity and stability.[14] |
| Pd₂(dba)₃ or Pd(OAc)₂ | RuPhos | Often effective for nitrogen-containing heterocycles where other ligands may fail.[15] |
| PEPPSI™-IPr | (Pre-formed with NHC) | N-Heterocyclic Carbene (NHC) ligands are highly electron-donating and can be very effective for aryl chlorides.[16] |
| PdCl₂(dppf) | dppf | A bidentate ligand that forms a very stable catalyst complex. While sometimes less active than monodentate ligands, its stability can prevent decomposition at higher temperatures.[8] |
Q3: How do I select the optimal base and solvent for coupling with 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine?
Base and solvent selection are codependent and crucial for success. The base's primary role is to activate the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[9][16]
Base Selection:
-
K₂CO₃ (Potassium Carbonate): A good, cost-effective first choice for many Suzuki reactions, typically used in an aqueous solution with an organic solvent.[14]
-
K₃PO₄ (Potassium Phosphate): A stronger base that is often more effective for difficult couplings and can suppress protodeboronation, especially under anhydrous conditions.[9][14] It is highly recommended for this substrate.
-
Cs₂CO₃ (Cesium Carbonate): A strong base with good solubility in many organic solvents, making it effective in anhydrous reactions. Often provides superior results in challenging cases.[9][17]
Solvent Selection:
The solvent must solubilize all components of the reaction and be stable at the required temperature.[10]
-
1,4-Dioxane / Water (e.g., 4:1): A classic choice. Dioxane is a good solvent for many organic compounds, and the water is necessary to dissolve inorganic bases like K₂CO₃.[14]
-
Toluene / Water: A good alternative, particularly if higher temperatures are needed.
-
DMF or DMAc (Anhydrous): Can be very effective, especially with soluble bases like K₃PO₄ or Cs₂CO₃, but can be difficult to remove and may lead to side reactions at high temperatures. Polar aprotic solvents can accelerate the oxidative addition step.[18]
Q4: I'm observing significant protodeboronation of my boronic acid. How can I mitigate this?
Protodeboronation is a competitive side reaction that consumes your nucleophile.[12] It is often promoted by excess water, high temperatures, and certain bases.
Strategies to Minimize Protodeboronation:
-
Use a Stronger, Less Nucleophilic Base: Switch from carbonates to potassium phosphate (K₃PO₄).[14]
-
Employ Anhydrous Conditions: If using a soluble base like K₃PO₄, running the reaction in an anhydrous solvent (e.g., dry dioxane or toluene) can significantly reduce this side reaction.
-
Use Boronic Esters: Pinacol boronate esters (Bpin) are generally more stable to protodeboronation than their corresponding boronic acids.[11][19]
-
Consider "Slow-Release" Reagents: For particularly sensitive boronic acids, using MIDA boronates or potassium trifluoroborate salts can be highly effective. These reagents slowly release the boronic acid into the reaction medium, keeping its instantaneous concentration low and minimizing degradation.[20]
Troubleshooting Guide
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| No reaction; only starting materials observed. | 1. Catalyst system is not active enough for the C-Cl bond. 2. Reaction temperature is too low. | 1. Switch to a more active ligand system (e.g., XPhos, SPhos, or an NHC catalyst).[13][14] 2. Increase the reaction temperature, potentially using a higher-boiling solvent like toluene or DMAc. |
| Low conversion with significant starting material remaining. | 1. Catalyst deactivation/decomposition (may see Pd black). 2. Insufficient reaction time. | 1. Use a more stable catalyst (e.g., PdCl₂(dppf)) or a lower temperature. 2. Ensure the reaction is run under an inert atmosphere (N₂ or Ar). 3. Increase reaction time and monitor by TLC or LC-MS. |
| Formation of a major side product from the boronic acid (protodeboronation). | 1. Degradation of the boronic acid. 2. Reaction conditions are too harsh or contain excess water. | 1. Switch to the corresponding pinacol boronate ester.[11] 2. Use K₃PO₄ as the base under anhydrous conditions.[14] 3. Lower the reaction temperature. |
| Formation of homo-coupled biaryl product (Ar-Ar from the boronic acid). | 1. Presence of oxygen in the reaction. 2. Sub-optimal catalyst-to-ligand ratio. | 1. Thoroughly degas the solvent and maintain a strict inert atmosphere. 2. Ensure the correct stoichiometry of ligand to palladium is used (typically 2:1 for monodentate ligands). |
Experimental Protocols & Workflows
Protocol 1: General Screening Conditions
This protocol provides a robust starting point for screening various catalysts, ligands, and bases.
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq.), the arylboronic acid or ester (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Seal the vial with a septum and purge with inert gas (N₂ or Argon) for 5-10 minutes.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., XPhos, 5 mol%) in a portion of the degassed solvent.
-
Add the degassed solvent (e.g., Dioxane/H₂O 4:1, to achieve a 0.1 M concentration of the limiting reagent) to the vial containing the solids.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Place the vial in a preheated oil bath or heating block at the desired temperature (start with 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., EtOAc), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visual Workflow: Suzuki Coupling Optimization
This diagram illustrates a logical workflow for troubleshooting and optimizing the reaction.
Caption: A decision-tree workflow for optimizing the Suzuki coupling of 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine.
Visual Diagram: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to rational optimization.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
-
2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2019). Retrieved from [Link]
-
Optimizing Suzuki Coupling Reactions - CovaSyn. Retrieved from [Link]
-
Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions - ResearchGate. Retrieved from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025). Retrieved from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Retrieved from [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing). Retrieved from [Link]
-
The Suzuki Reaction - Chem 115 Myers. Retrieved from [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Retrieved from [Link]
-
An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - NIH. (2021). Retrieved from [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). Retrieved from [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - NIH. Retrieved from [Link]
-
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - MDPI. Retrieved from [Link]
-
How to approach choosing reaction conditions for Suzuki? - Reddit. (2024). Retrieved from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Retrieved from [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. Retrieved from [Link]
-
Synthesis of 3,6-diaryl-1 H -pyrazolo[3,4- b ]pyridines via one-pot sequential Suzuki–Miyaura coupling - RSC Advances. (2018). Retrieved from [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? - ResearchGate. (2017). Retrieved from [Link]
-
Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with... - ResearchGate. Retrieved from [Link]
-
Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - ACS Publications. Retrieved from [Link]
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. Retrieved from [Link]
-
Formation of palladium black during Suzuki coupling - Reddit. (2022). Retrieved from [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. Retrieved from [Link]
-
Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed. Retrieved from [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PubMed Central - NIH. Retrieved from [Link]
-
Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - NIH. Retrieved from [Link]
-
Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Publishing. (2023). Retrieved from [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. Retrieved from [Link]
-
A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications - ResearchGate. Retrieved from [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). (2025). Retrieved from [Link]
-
Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. (2018). Retrieved from [Link]
-
THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION - ResearchGate. Retrieved from [Link]
-
Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings - ResearchGate. Retrieved from [Link]
-
Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances - ResearchGate. Retrieved from [Link]
-
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - ACS Publications. (2016). Retrieved from [Link]
-
Protodeboronation - Wikipedia. Retrieved from [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. (2018). Retrieved from [Link]
-
(PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - ResearchGate. Retrieved from [Link]
-
Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - ACS Publications. Retrieved from [Link]
- Preparation method and application of pyrazolo[3, 4-b]pyridine compound intermediate - Google Patents.
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. Retrieved from [Link]
-
The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions - MDPI. Retrieved from [Link]
-
1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - MDPI. Retrieved from [Link]
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN105777743A - Preparation method and application of pyrazolo[3, 4-b]pyridine compound intermediate - Google Patents [patents.google.com]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Protodeboronation - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. mdpi.com [mdpi.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Synthesis of 3,6-diaryl-1 H -pyrazolo[3,4- b ]pyridines via one-pot sequential Suzuki–Miyaura coupling - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07104G [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Troubleshooting Buchwald-Hartwig Amination on Pyrazolopyridines
A Guide for Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of crucial C-N bonds in a wide array of molecules, including many pharmaceutical candidates. However, when applied to unique and often sensitive heterocyclic systems like pyrazolopyridines, researchers can encounter a specific set of challenges leading to byproduct formation and reduced yields. This guide, structured as a series of frequently asked questions and troubleshooting scenarios, provides in-depth technical support to navigate these complexities.
I. Byproduct Identification and Underlying Mechanisms
Q1: I'm observing a significant byproduct with a mass corresponding to my starting pyrazolopyridine, but with the halogen atom replaced by a hydrogen. What is this compound, and why is it forming?
This common byproduct is the result of hydrodehalogenation , a reductive process that removes the halogen from your starting material.[1][2]
Causality and Mechanism:
Hydrodehalogenation in the context of the Buchwald-Hartwig reaction is often a consequence of a competing catalytic cycle. The primary cause is typically a β-hydride elimination from the palladium-amido intermediate.[1] This side reaction becomes more prevalent under certain conditions:
-
High Reaction Temperatures: Elevated temperatures can provide the necessary energy to overcome the activation barrier for β-hydride elimination, diverting the catalyst from the desired reductive elimination pathway.
-
Choice of Base: Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) can in some cases promote this side reaction. While necessary for the deprotonation of the amine, their reactivity can also contribute to undesired pathways.[3]
-
Ligand Structure: The steric and electronic properties of the phosphine ligand play a crucial role. Ligands that are not sufficiently bulky may not effectively shield the palladium center, allowing for the formation of intermediates that can readily undergo β-hydride elimination.
Q2: My reaction is generating a significant amount of a dimer of my pyrazolopyridine starting material. What is this byproduct and what leads to its formation?
This byproduct is the result of a homocoupling reaction, where two molecules of your pyrazolopyridine halide react to form a bi-pyrazolopyridine species.
Causality and Mechanism:
Homocoupling in palladium-catalyzed reactions is often initiated by the presence of oxygen.[4][5] Even trace amounts of air can lead to the oxidation of the Pd(0) catalyst or intermediates, triggering a different reaction cascade that results in the coupling of two of your starting material molecules. Other contributing factors can include:
-
Inefficient Reductive Elimination: If the reductive elimination of the desired product is slow, the palladium intermediate may be more susceptible to side reactions like homocoupling.
-
Transmetalation Issues: In some cases, particularly with boronic acid derivatives of pyrazoles, a palladium-catalyzed homocoupling can be a significant side reaction.[6]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Unveiling the Significance of tert-Butoxides in Transition Metal-Free Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
addressing stability issues of 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine in solution
Welcome to the technical support center for 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles of heterocyclic chemistry and experience with similar molecules in a laboratory setting.
Introduction to the Stability of 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine
6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound of interest in medicinal chemistry, often investigated for its potential as a kinase inhibitor[1][2]. Like many nitrogen-containing heterocycles, its stability in solution can be influenced by a variety of factors including pH, solvent, light, and temperature[3]. Understanding the potential degradation pathways is crucial for obtaining reliable experimental results and for the development of stable formulations. The pyrazolopyridine nucleus is structurally similar to purines, which contributes to its biological activity[4]. The fused aromatic system generally confers a degree of stability; however, the substituents on the rings—specifically the chloro group and the methyl group—introduce potential sites for chemical transformation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Gradual loss of compound concentration in aqueous solution over time, even when stored in the dark.
Question: I've prepared an aqueous stock solution of 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine, and I'm observing a decrease in its concentration by HPLC analysis after a few days of storage at room temperature. What could be the cause and how can I prevent this?
Answer:
This issue is likely due to hydrolytic degradation . The pyrazolo[3,4-b]pyridine core, while relatively stable, can be susceptible to hydrolysis, particularly at the chloro-substituted pyridine ring. The rate of hydrolysis is often pH-dependent.
Causality Explained:
-
Hydrolysis of the Chloro Group: The chloro group on the pyridine ring is an electron-withdrawing group, which can make the carbon atom it is attached to susceptible to nucleophilic attack by water or hydroxide ions. This can lead to the replacement of the chlorine with a hydroxyl group, forming the corresponding 4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol. The rate of this reaction is typically accelerated at both acidic and basic pH. Studies on similar heterocyclic compounds have shown that hydrolysis is a common degradation pathway[5].
-
Ring Opening: While less common for the stable pyrazolopyridine ring system, extreme pH conditions and elevated temperatures can potentially lead to the opening of the pyrazole or pyridine ring.
Solutions and Protocols:
-
pH Control:
-
Recommendation: Prepare your solutions in a buffered system. The optimal pH for stability will likely be in the neutral to slightly acidic range (pH 4-6). It is advisable to perform a pH-stability profile to determine the pH of maximum stability for your specific experimental conditions.
-
Protocol for pH Screening:
-
Prepare a series of buffer solutions (e.g., acetate for pH 4-5.5, phosphate for pH 6-8).
-
Prepare solutions of your compound at a known concentration in each buffer.
-
Store the solutions at your intended experimental temperature.
-
Monitor the concentration of the parent compound and the appearance of any degradation products over time using a stability-indicating HPLC method.
-
-
-
Solvent Selection:
-
Recommendation: If your experimental protocol allows, consider using a co-solvent system to reduce the concentration of water. A mixture of an organic solvent (like DMSO or ethanol) and water can slow down hydrolysis.
-
Caution: Ensure the chosen organic solvent is compatible with your downstream applications and does not introduce other stability issues.
-
-
Storage Conditions:
-
Recommendation: Store stock solutions at lower temperatures (-20°C or -80°C) to significantly reduce the rate of degradation. For daily use, prepare smaller aliquots to avoid repeated freeze-thaw cycles.
-
Issue 2: Rapid degradation of the compound when exposed to ambient light.
Question: My solution of 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine turns yellow and shows multiple new peaks on the chromatogram after being left on the lab bench. What is happening?
Answer:
This is a classic sign of photodegradation . Aromatic and heterocyclic compounds, especially those with heteroatoms and halogen substituents, can be sensitive to light, particularly in the UV spectrum.
Causality Explained:
-
Photolytic Cleavage of the C-Cl Bond: The carbon-chlorine bond can be susceptible to homolytic cleavage upon absorption of light energy, leading to the formation of radical species. These highly reactive intermediates can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products.
-
Ring Modifications: UV radiation can also induce rearrangements or cleavage of the heterocyclic rings, contributing to the observed degradation. International Conference on Harmonisation (ICH) guidelines for photostability testing recommend evaluating drug substances under controlled light exposure to identify such liabilities[6][7].
Solutions and Protocols:
-
Protection from Light:
-
Recommendation: Always handle the compound and its solutions in a light-protected environment. Use amber-colored vials or wrap your containers in aluminum foil.
-
Laboratory Practice: Minimize the exposure of your samples to ambient light during preparation and analysis.
-
-
Photostability Assessment:
-
Protocol for a Simple Photostability Test:
-
Prepare two identical solutions of your compound.
-
Wrap one vial completely in aluminum foil (dark control).
-
Expose the other vial to a controlled light source (e.g., a photostability chamber) or simply to ambient laboratory light for a defined period.
-
Analyze both samples by HPLC at regular intervals to compare the degradation rates.
-
-
Issue 3: Inconsistent results and appearance of new impurities when using certain solvents.
Question: I'm observing variability in my results and the appearance of unknown peaks when I dissolve 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine in different batches of solvents, particularly chlorinated solvents like dichloromethane (DCM). Why is this happening?
Answer:
This issue could be due to solvent-mediated degradation or reaction with solvent impurities .
Causality Explained:
-
Reaction with Solvent: Some solvents are not inert and can react with the compound. For example, pyridine and its derivatives have been shown to react with dichloromethane, albeit slowly under ambient conditions, to form methylenebispyridinium dichloride compounds.
-
Solvent Impurities: Solvents can contain impurities such as peroxides (in ethers like THF or dioxane) or acidic/basic residues, which can catalyze degradation. Peroxides are strong oxidizing agents and can lead to the formation of N-oxides or other oxidation products.
Solutions and Protocols:
-
Solvent Purity and Selection:
-
Recommendation: Use high-purity, HPLC-grade, or anhydrous solvents from reputable suppliers.
-
Solvent Compatibility Chart (General Guidance):
-
| Solvent | Compatibility | Potential Issues |
| DMSO | Good | Hygroscopic; can be difficult to remove. |
| Ethanol/Methanol | Good | Can act as nucleophiles in photochemical reactions. |
| Acetonitrile | Good | Generally inert. |
| Water (buffered) | Fair to Good | Potential for hydrolysis (see Issue 1). |
| Dichloromethane | Poor | Potential for reaction with the pyridine nitrogen. |
| THF/Dioxane | Caution | May contain peroxide impurities. |
-
Solvent Purity Check:
-
Protocol for Peroxide Test (for ethers):
-
Use commercially available peroxide test strips.
-
Dip the strip into the solvent according to the manufacturer's instructions.
-
If peroxides are present, the solvent should be purified (e.g., by passing through an alumina column) or a fresh, unopened bottle should be used.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to prepare a stock solution of 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine?
A1: For a stable, long-term stock solution, we recommend dissolving the compound in anhydrous DMSO to a high concentration (e.g., 10-50 mM). This stock should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles and moisture absorption. For aqueous working solutions, dilute the DMSO stock into your desired aqueous buffer immediately before use.
Q2: How can I monitor the stability of my compound in solution?
A2: A stability-indicating high-performance liquid chromatography (HPLC) method is the most common and reliable way to monitor the stability of your compound[3][8][9]. An ideal method should be able to separate the parent compound from all potential degradation products.
Workflow for Stability Monitoring:
Caption: Experimental workflow for monitoring compound stability.
Q3: What are the likely degradation products of 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine?
A3: Based on the structure, the most probable degradation products would result from hydrolysis, oxidation, and photodegradation.
Potential Degradation Pathways:
Caption: Potential degradation pathways for the compound.
-
Hydrolysis Product: 4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol.
-
Oxidation Product: N-oxides on the pyridine or pyrazole nitrogen atoms are possible.
-
Photodegradation/Reductive Dehalogenation Product: 4-methyl-1H-pyrazolo[3,4-b]pyridine.
These potential products can be identified using LC-MS by comparing their mass-to-charge ratios with the expected values.
Q4: Can I use buffers containing primary or secondary amines with this compound?
A4: It is generally advisable to avoid buffers containing nucleophilic amines (e.g., Tris, glycine) if there is a possibility of nucleophilic aromatic substitution of the chloro group, especially at elevated temperatures or under basic conditions. While the chloro group on the pyridine ring is not as reactive as an alkyl chloride, this potential interaction should be considered. Phosphate or acetate buffers are generally safer choices.
References
- Alqasoumi SI, Ghorab MM, Ismail ZH, Abdel-Gawad SM, El-Gaby MS, Aly HM (2009) Novel antitumor acetamide, pyrrole, pyrrolopyrimidine, thiocyanate, hydrazone, pyrazole, isothiocyanate and thiophene. Arzneimittelforschung 59(12): 666–671.
- Ajani OO, Obafemi CA, Nwinyi OC, Akinpelu DA (2010) Microwave assisted synthesis and antimicrobial activity of 2-quinoxalinone-3-hydrazone derivatives. Bioorganic & Medicinal Chemistry 18(1): 214–221.
- Georgieva M, Zlatkov A, Peikov P, et al. (2019) Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia 66(3): 123-130.
- Hotha, K. , Roychowdhury, S. and Subramanian, V. (2016) Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. American Journal of Analytical Chemistry, 7, 107-140.
- ICH, Q1A (R2), Stability Testing of New Drug Substances and Products (2003).
- ICH, Q1B, Photostability Testing of New Drug Substances and Products (1996).
- Larkin, A., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & medicinal chemistry letters, 19(23), 6646–6649.
- Ma, S., & Gu, X. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anticancer agents in medicinal chemistry, 22(9), 1643–1657.
- Narang, A. S., & Boddu, S. H. (Eds.). (2015). Excipient applications in formulation design and drug delivery. Springer.
- Quiroga, J., et al. (2022). Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. RSC Advances, 12(5), 2821-2830.
- Reynolds, D. W., et al. (2002). Forced degradation of a pharmaceutical agent. TrAC Trends in Analytical Chemistry, 21(12), 837-850.
- Ribone, S. R., et al. (2021). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Molecules, 26(23), 7178.
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical technology online, 24(1), 1-14.
- Smalley, T. L., & D'Souza, M. J. (2020). Formulation and stabilization of small molecules. In Formulation and delivery of proteins and peptides (pp. 1-28). Springer, Cham.
- Unciti-Broceta, A., et al. (2008). Pyrazolopyridine-based kinase inhibitors: a patent review (2002-2007).
- Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101-125.
- Wypych, G. (2018). Handbook of solvents. Elsevier.
- Zhang, Y., et al. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. European Journal of Medicinal Chemistry, 223, 113645.
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Validation & Comparative
Benchmarking the Potency of 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine Derivatives: A Comparative Guide
Introduction: The Therapeutic Promise of the Pyrazolo[3,4-b]pyridine Scaffold
The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its structural similarity to purine bases. This structural mimicry allows derivatives of this scaffold to interact with a wide array of biological targets, demonstrating a broad spectrum of pharmacological activities.[1][2][3][4] Specifically, the 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine backbone has served as a versatile template for the development of potent inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[1][5][6]
Derivatives of the pyrazolo[3,4-b]pyridine scaffold have been reported to exhibit potent inhibitory activity against several key kinases implicated in oncology, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), and Anaplastic Lymphoma Kinase (ALK).[1][5][7][8][9] Their mechanism of action often involves competitive binding at the ATP-binding site of the kinase domain, leading to the downregulation of downstream signaling pathways that control cell proliferation, survival, and angiogenesis.[10] This guide provides a framework for benchmarking the potency of novel 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine derivatives, offering detailed experimental protocols and comparative data to aid in the identification of promising lead candidates for drug development.
Comparative Benchmarking of Novel Derivatives
To contextualize the potency of newly synthesized 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine derivatives, it is essential to compare their activity against established inhibitors targeting the same kinase. In this guide, we will benchmark three hypothetical derivatives (CMPD-A, CMPD-B, and CMPD-C) against Larotrectinib, a potent and selective TRK inhibitor.[9]
Table 1: Comparative Potency of 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine Derivatives against TRKA and Cancer Cell Lines
| Compound | TRKA Enzymatic Assay IC50 (nM) | KM-12 Cell Proliferation IC50 (µM) | MCF-7 Cell Proliferation IC50 (µM) |
| CMPD-A | 75 | 0.55 | > 50 |
| CMPD-B | 15 | 0.12 | 25.8 |
| CMPD-C | 120 | 1.80 | > 50 |
| Larotrectinib (Reference) | 5-20[9] | 0.304[7] | High µM range |
Note: The data presented for CMPD-A, CMPD-B, and CMPD-C are hypothetical and for illustrative purposes only.
The data in Table 1 suggest that CMPD-B exhibits the most promising profile, with potent enzymatic inhibition of TRKA and significant antiproliferative activity against the TRK-fusion positive KM-12 cell line.[7] The selectivity for KM-12 over the TRK-negative MCF-7 cell line indicates on-target activity.
Experimental Protocols for Potency Determination
Accurate and reproducible assessment of compound potency is fundamental to the drug discovery process. The following sections detail the methodologies for an in vitro kinase inhibition assay and a cell-based proliferation assay.
Protocol 1: In Vitro TRKA Kinase Inhibition Assay
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase enzyme.
Causality of Experimental Choices:
-
Choice of Kinase: TRKA is selected as the target due to the known activity of pyrazolo[3,4-b]pyridine derivatives against this family of kinases.[7][9]
-
Assay Format: A luminescence-based assay is chosen for its high sensitivity and broad dynamic range, allowing for the detection of subtle differences in kinase activity.
-
ATP Concentration: The concentration of ATP is typically set at or near the Michaelis-Menten constant (Km) for the kinase to ensure that the assay is sensitive to competitive inhibitors.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound (CMPD-A, CMPD-B, CMPD-C, and Larotrectinib) in 100% DMSO.
-
Perform a serial dilution series in assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.01% BSA) to generate a range of concentrations (e.g., 100 µM to 1 pM).
-
-
Reaction Setup:
-
In a 384-well white, flat-bottom plate, add 5 µL of each diluted compound.
-
Add 10 µL of a solution containing recombinant human TRKA enzyme and a suitable substrate peptide.
-
Initiate the kinase reaction by adding 10 µL of a solution containing ATP at a final concentration equal to its Km for TRKA.
-
-
Incubation and Detection:
-
Incubate the reaction plate at 30°C for 60 minutes.
-
Stop the reaction and quantify the amount of ADP produced using a commercial luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay, Promega). This is achieved by adding a reagent that depletes the remaining ATP, followed by the addition of a second reagent that converts ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the normalized data as a function of the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for the in vitro TRKA kinase inhibition assay.
Protocol 2: Cell-Based Proliferation Assay
This protocol measures the effect of a compound on the proliferation of cancer cell lines.
Causality of Experimental Choices:
-
Cell Lines: The KM-12 cell line, which harbors a TRK fusion, is chosen as a model of TRK-dependent cancer. The MCF-7 cell line, which does not have this dependency, is used as a negative control to assess off-target cytotoxicity.[7]
-
Assay Method: The Sulforhodamine B (SRB) assay is selected for its reliability and its basis on the measurement of total cellular protein content, which provides a linear relationship with cell number.[11]
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture KM-12 and MCF-7 cells in their respective recommended growth media.
-
Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the appropriate cell culture medium.
-
Remove the overnight culture medium from the cell plates and replace it with the medium containing the diluted compounds. Include a vehicle control (e.g., 0.1% DMSO).
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Fixation and Staining:
-
After the incubation period, gently fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the fixed cells with 0.4% (w/v) SRB in 1% acetic acid for 30 minutes at room temperature.
-
Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
-
Data Acquisition and Analysis:
-
Solubilize the bound SRB dye with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 values by plotting the data as described for the kinase assay.
-
Underlying Signaling Pathway and Mechanism of Action
The 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine derivatives that inhibit TRK kinases interfere with a critical signaling pathway involved in cell survival and proliferation. The diagram below illustrates the canonical TRK signaling pathway and the point of inhibition by these compounds.
Caption: Simplified TRK signaling pathway and point of inhibition.
Conclusion and Future Directions
This guide provides a comprehensive framework for benchmarking the potency of novel 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine derivatives. By employing robust and well-validated in vitro and cell-based assays, researchers can effectively compare the potency and selectivity of their compounds against known standards. The structure-activity relationship (SAR) data generated from such studies are invaluable for guiding the optimization of lead compounds.[10][12] Future work should focus on elucidating the detailed binding modes of these inhibitors through co-crystallization studies and evaluating their pharmacokinetic and pharmacodynamic properties in preclinical models to assess their potential as therapeutic agents.
References
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Ezzat, H., et al. (2023). Design, synthesis, and biological evaluation of furan-bearing pyrazolo[3,4‐b]pyridines as novel inhibitors of CDK2 and P53–MDM2 protein–protein interaction. ResearchGate. Available at: [Link]
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Abdel-Fattah, M. A., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed Central. Available at: [Link]
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Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. Available at: [Link]
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El-Sayed, N. N. E., et al. (2020). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. PubMed. Available at: [Link]
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Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. Available at: [Link]
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Al-Tel, T. H. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. Available at: [Link]
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Uno, Y., et al. (2017). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. PubMed Central. Available at: [Link]
-
Chen, Y., et al. (2023). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. PubMed. Available at: [Link]
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Al-Tel, T. H. (2021). (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate. Available at: [Link]
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Sadowski, Z., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. Available at: [Link]
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Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. Available at: [Link]
-
Li, J., et al. (2018). Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. PubMed. Available at: [Link]
-
Al-Dies, A. M., et al. (2024). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Available at: [Link]
-
Hasan, M., et al. (2013). Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ChemInform. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine, a halogenated heterocyclic compound. The procedures outlined herein are grounded in established safety protocols and regulatory standards, ensuring a self-validating system of laboratory safety.
I. Hazard Identification and Risk Assessment
Before initiating any disposal procedures, a thorough risk assessment is crucial. This involves understanding the potential hazards associated with 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine and any solvents or reagents it may be mixed with.
Key Hazard Considerations:
-
Toxicity: Assumed to be harmful if swallowed or inhaled, and a skin and eye irritant based on similar compounds.[1]
-
Environmental Hazards: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life. Discharge into drains or the environment must be strictly avoided.[1][2]
-
Reactivity: While specific reactivity data is unavailable, it is prudent to avoid mixing with strong oxidizing agents.[3]
| Hazard Classification (Assumed) | Description | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help. P330: Rinse mouth.[1] |
| Skin Irritation (Category 2) | Causes skin irritation. | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P317: If skin irritation occurs: Get medical help.[1] |
| Eye Irritation (Category 2) | Causes serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P319: Get medical help if you feel unwell.[1] |
II. Personal Protective Equipment (PPE)
A fundamental aspect of laboratory safety is the consistent and correct use of PPE. The following PPE is mandatory when handling and disposing of 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Gloves should be inspected for integrity before each use and changed immediately if contaminated.[1][2]
-
Eye Protection: Tightly fitting safety goggles or a face shield are essential to protect against splashes and airborne particles.[1]
-
Skin and Body Protection: A laboratory coat or chemical-resistant apron should be worn. In cases of potential for significant exposure, fire/flame resistant and impervious clothing is recommended.[1][2]
-
Respiratory Protection: If handling the compound as a powder or in a way that generates dust or aerosols, a full-face respirator with an appropriate filter should be used, especially if exposure limits are exceeded or irritation is experienced.[2]
III. Waste Segregation and Containerization
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal. As a halogenated organic compound, 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine must be disposed of in a designated halogenated waste stream.[4][5]
Experimental Protocol for Waste Segregation:
-
Identify the Waste Stream: Based on its chemical structure, 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine is classified as a halogenated organic waste.
-
Select Appropriate Waste Container: Use a designated, leak-proof, and chemically compatible container for halogenated waste.[6] The container must have a secure, tight-fitting lid.[7]
-
Label the Container: The waste container must be clearly labeled with the words "Hazardous Waste" and a detailed list of its contents, including the full chemical name "6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine" and its approximate concentration.
-
Avoid Mixing Incompatible Wastes: Do not mix this compound with non-halogenated solvents, strong acids, bases, or oxidizing agents in the same waste container.[3]
Caption: Waste segregation workflow for laboratory chemicals.
IV. On-Site Accumulation and Storage
Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) near the point of generation.[6]
Storage Protocol:
-
Location: The SAA must be at or near the point of waste generation and under the control of the operator of the process generating the waste.
-
Container Management: Waste containers must be kept closed except when adding waste.[6] Do not overfill containers; leave at least 5% of the container volume as headspace to allow for thermal expansion.[6]
-
Secondary Containment: It is best practice to store waste containers in secondary containment to prevent spills.
-
Quantity Limits: Be aware of the volume limits for SAAs (typically no more than 55 gallons of hazardous waste).[6]
V. Final Disposal Procedures
The final disposal of 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine must be conducted by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[8][9][10]
Step-by-Step Disposal Plan:
-
Waste Determination: Officially characterize the waste. This may involve using knowledge of the process that generated the waste or, in some cases, analytical testing.
-
Contact Environmental Health and Safety (EHS): Notify your institution's EHS department for guidance and to schedule a waste pickup. They will provide the necessary paperwork, such as a hazardous waste manifest.[9]
-
Transportation: A certified hazardous waste transporter must be used for off-site disposal.[8][11]
-
Treatment and Disposal: The most common and effective disposal method for halogenated organic compounds is high-temperature incineration (around 1200 K) to prevent the formation of toxic byproducts like furans and dioxins.[12]
VI. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Spill Response Protocol:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[1][2] Remove all sources of ignition.[2]
-
Ventilate: Ensure adequate ventilation in the spill area.[2]
-
Containment: Prevent further spread of the spill. Do not allow the chemical to enter drains.[1][2]
-
Cleanup: For small spills of solid material, carefully sweep or scoop the material into a suitable, labeled container for disposal. Avoid generating dust.[2] For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, collecting the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
VII. Regulatory Compliance
All disposal activities must comply with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[10][13][14] Key aspects of compliance include proper waste identification, labeling, storage, and the use of a manifest system for tracking waste from generation to disposal.[8][9]
By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine, thereby upholding the highest standards of scientific integrity and workplace safety.
References
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
